Iobenguane sulfate

概要

説明

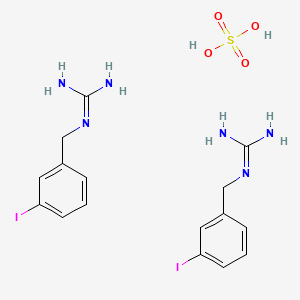

m-ヨードベンジルグアニジンヘミ硫酸塩: は、神経伝達物質ノルエピネフリンと構造的に類似した化学化合物です。特にアドレナリン腫瘍の診断と治療において、臨床応用ではしばしば放射性ヨウ素化された形で使用されます。 この化合物は、交感神経ニューロンと神経内分泌腫瘍が豊富な組織に選択的に蓄積する能力で知られています .

準備方法

合成経路と反応条件: m-ヨードベンジルグアニジンヘミ硫酸塩の合成は、一般的に、酸性条件下でm-ヨードベンジルアミンをシアナミドと反応させてグアニジン誘導体を形成することで行われます。 この反応は、エタノールまたはメタノールなどの適切な溶媒の存在下で行われ、高収率と純度を確保するために、温度とpHを注意深く制御する必要があります .

工業生産方法: m-ヨードベンジルグアニジンヘミ硫酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高性能液体クロマトグラフィー(HPLC)と紫外検出を用いて、純度を監視し、不純物を特定することが含まれます。 その後、化合物は結晶化および精製されて、所望の品質が達成されます .

化学反応の分析

反応の種類: m-ヨードベンジルグアニジンヘミ硫酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: 還元反応は、ヨード基を水素原子に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換ベンジルグアニジン誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .

科学研究アプリケーション

m-ヨードベンジルグアニジンヘミ硫酸塩は、幅広い科学研究アプリケーションを持っています。

化学: イメージングと治療のための放射性ヨウ素標識化合物の合成における前駆体として使用されます。

生物学: ADP-リボシル化の阻害とミトコンドリア呼吸への影響に関する役割が研究されています。

医学: 神経芽腫や褐色細胞腫などの神経内分泌腫瘍の診断と治療に臨床的に使用されます。

科学的研究の応用

m-Iodobenzylguanidine hemisulfate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of radioiodine-labeled compounds for imaging and therapy.

Biology: Studied for its role in inhibiting ADP-ribosylation and affecting mitochondrial respiration.

Medicine: Clinically used in the diagnosis and treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.

Industry: Employed in the development of radiopharmaceuticals for targeted cancer therapy .

作用機序

m-ヨードベンジルグアニジンヘミ硫酸塩の作用機序は、ノルエピネフリントランスポーターを介した交感神経ニューロンが豊富な組織への選択的な取り込みを伴います。 細胞内に入ると、この化合物は、アルギニン依存性モノ-ADP-リボシル化を阻害し、ミトコンドリア呼吸を阻害し、解糖を刺激し、骨格筋芽細胞の末端分化を阻害します . これらの作用は、抗増殖性およびアポトーシス誘導特性に寄与し、神経内分泌腫瘍を標的とする上で効果的です .

類似の化合物との比較

類似の化合物:

m-ブロモベンジルグアニジン: 構造は似ていますが、ヨウ素原子ではなく臭素原子があります。

p-ヨードベンジルグアニジン: ヨウ素原子はベンジル基にパラ位に位置しています。

m-ヨードベンジルアミン: グアニジン基がないが、ヨード置換ベンジル構造を保持しています

独自性: m-ヨードベンジルグアニジンヘミ硫酸塩は、ノルエピネフリントランスポーターに対する高い親和性と臨床応用のための放射性ヨウ素化が可能であるため、ユニークです。 神経内分泌組織および腫瘍への選択的な蓄積により、診断イメージングと標的がん療法の両方において貴重なツールとなっています .

類似化合物との比較

m-Bromobenzylguanidine: Similar in structure but with a bromine atom instead of iodine.

p-Iodobenzylguanidine: The iodine atom is positioned para to the benzyl group.

m-Iodobenzylamine: Lacks the guanidine group but retains the iodo-substituted benzyl structure

Uniqueness: m-Iodobenzylguanidine hemisulfate is unique due to its high affinity for norepinephrine transporters and its ability to be radioiodinated for clinical applications. Its selective accumulation in neuroendocrine tissues and tumors makes it a valuable tool in both diagnostic imaging and targeted cancer therapy .

生物活性

Iobenguane sulfate, commonly known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in diagnostic imaging and therapeutic applications for neuroendocrine tumors. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on recent research findings.

Overview of this compound

This compound is a synthetic analogue of norepinephrine and is utilized for both diagnostic imaging and therapeutic purposes, particularly in the treatment of certain types of tumors such as pheochromocytoma and neuroblastoma. The compound can be labeled with radioactive isotopes like iodine-123 or iodine-131, which allows for its use in single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy.

Pharmacokinetics

Iobenguane exhibits a unique pharmacokinetic profile characterized by rapid clearance from the bloodstream and significant accumulation in adrenergically innervated tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Mean blood clearance | 58.1 mL/h/kg |

| Half-life in blood | 78.4 hours |

| Volume of distribution | 4,853 mL |

| Urinary excretion | 70-90% within 4 days |

Iobenguane is predominantly excreted via the kidneys, with minimal fecal elimination. Studies indicate that approximately 70-90% of the administered dose is recovered unaltered in urine within four days .

Biological Mechanism

The biological activity of this compound is primarily attributed to its ability to mimic norepinephrine, allowing it to bind to norepinephrine transporters (NETs) present in neuroendocrine tissues. This property facilitates both imaging and therapeutic applications by targeting tumors that express these receptors.

- Binding to NETs : Iobenguane selectively accumulates in tissues with high adrenergic innervation, such as the adrenal medulla and sympathetic nervous system tissues.

- Radiation Therapy : When labeled with iodine-131, iobenguane emits beta radiation that can induce cytotoxic effects in tumor cells, leading to cell death.

Diagnostic Imaging

Iobenguane labeled with iodine-123 is widely used for SPECT imaging to visualize neuroendocrine tumors. A phase 1 clinical trial demonstrated that high-specific-activity formulations of iobenguane provide superior heart-to-mediastinum ratios compared to conventional formulations, enhancing diagnostic accuracy .

Therapeutic Use

Iobenguane I-131 has received FDA approval for treating unresectable or metastatic pheochromocytoma and paraganglioma. In a multicenter phase II trial involving 81 patients, 25% experienced significant reductions in antihypertensive medication requirements, indicating therapeutic efficacy .

Safety Profile

The safety profile of this compound has been assessed in various clinical studies. Common adverse effects include:

| Adverse Reaction | Incidence (%) |

|---|---|

| Lymphopenia | ≥10% |

| Neutropenia | ≥10% |

| Thrombocytopenia | ≥10% |

| Fatigue | ≥10% |

| Nausea | ≥10% |

Notably, there is a reported incidence of myelodysplastic syndrome or acute leukemia in 6.8% of patients receiving therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

- Case Study on Neuroblastoma : A pediatric patient with refractory neuroblastoma showed significant tumor reduction following treatment with iobenguane I-131, demonstrating its potential as a therapeutic agent .

- Pheochromocytoma Treatment : In a cohort study involving adults with pheochromocytoma, iobenguane I-131 treatment resulted in a 30% objective response rate and stabilization of disease in many patients who had previously undergone extensive therapies .

特性

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACDNPGABUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22I2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87862-25-7 | |

| Record name | Iobenguane sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOBENGUANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。